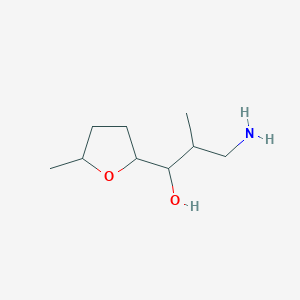![molecular formula C9H8ClNO B13164142 2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)
2-[4-(Chloromethoxy)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Chloromethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C9H8ClNO It is a nitrile derivative, characterized by the presence of a chloromethoxy group attached to a phenyl ring, which is further connected to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethoxy)phenyl]acetonitrile typically involves the reaction of 4-(Chloromethoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Chloromethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium carbonate (K2CO3), and suitable solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted phenylacetonitrile derivatives.
Reduction: 2-[4-(Chloromethoxy)phenyl]ethylamine.
Oxidation: Oxidized phenylacetonitrile derivatives, such as quinones.
Applications De Recherche Scientifique
2-[4-(Chloromethoxy)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Chloromethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific use and context of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Nitrophenylacetonitrile
- 4-Chlorophenylacetonitrile
- 4-Fluorophenylacetonitrile
Uniqueness
2-[4-(Chloromethoxy)phenyl]acetonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C9H8ClNO |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
2-[4-(chloromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H8ClNO/c10-7-12-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 |
Clé InChI |
YBKYOXKKODBYLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC#N)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)




![N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)


![Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13164157.png)
